maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl-monomethyl auristatin E (mc-vc-PAB-MMAE) is a synthetically derived drug linker construct frequently employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. [, , , , , , , , , , , , , ] It consists of the potent antimitotic agent monomethyl auristatin E (MMAE) connected to a maleimidocaproyl moiety through a protease-sensitive valine-citrulline dipeptide linkage and a self-immolative p-aminobenzyloxycarbonyl spacer. [] This specific arrangement allows for the targeted delivery and controlled release of MMAE into cancer cells, thereby maximizing its therapeutic effect while minimizing off-target toxicity. [, , , , , , , , , , , , , ]
The synthesis of mc-vc-PAB-MMAE involves a multistep process that includes the coupling of MMAE to the maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl linker. [] Specific details of the synthesis protocol may vary depending on the desired purity and yield, but generally involve solid-phase peptide synthesis or solution-phase chemistry techniques. [] Purification of the synthesized mc-vc-PAB-MMAE is typically achieved using high-performance liquid chromatography (HPLC) to ensure the removal of any unreacted starting materials or byproducts. []
While specific structural analysis data is limited within the provided abstracts, the structure of mc-vc-PAB-MMAE is well-defined. [, , , , , , , , , , , , , ] It comprises the MMAE molecule linked to a maleimidocaproyl group through a valine-citrulline dipeptide and a p-aminobenzyloxycarbonyl spacer. [] This linker design incorporates elements crucial for ADC function:
The primary chemical reaction involving mc-vc-PAB-MMAE is its conjugation to antibodies. This typically occurs through a thiol-maleimide addition reaction between the maleimide group of mc-vc-PAB-MMAE and the sulfhydryl group of an engineered cysteine residue on the antibody. []
The stability of this bond can be influenced by the specific cysteine residue chosen for conjugation. [] Additionally, mc-vc-PAB-MMAE undergoes enzymatic cleavage within the target cell by cathepsins, primarily cathepsin B, leading to the release of active MMAE. [, , , , , , , , , , , , , ]
The mechanism of action of mc-vc-PAB-MMAE relies on its targeted delivery and intracellular release of MMAE. [, , , , , , , , , , , , , ] When conjugated to an antibody, the ADC binds to a specific antigen on the surface of target cells, leading to internalization of the ADC-antigen complex. []
Within the cell, lysosomal enzymes, primarily cathepsin B, cleave the valine-citrulline linker, releasing MMAE. [, , , , , , , , , , , , , ] MMAE then exerts its cytotoxic effect by binding to tubulin, disrupting microtubule dynamics, and ultimately leading to cell cycle arrest and apoptosis. []
mc-vc-PAB-MMAE has emerged as a key component in the development of ADCs for the targeted treatment of various cancers. [, , , , , , , , , , , , , ] Its effectiveness stems from the potent cytotoxicity of MMAE combined with the specificity and controlled release facilitated by the linker system.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4